molecular formula C7H11N3O2S B14007116 6-(Methanesulfonyl)-N,N-dimethylpyridazin-3-amine CAS No. 90008-69-8

6-(Methanesulfonyl)-N,N-dimethylpyridazin-3-amine

Cat. No.: B14007116
CAS No.: 90008-69-8
M. Wt: 201.25 g/mol
InChI Key: DHZKAYZTYVLTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine is a chemical compound with the molecular formula C7H11N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine typically involves the reaction of pyridazine derivatives with dimethylamine and methylsulfonyl chloride. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process involves the nucleophilic substitution of the pyridazine ring, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of kinase activity and inhibition of calcium ion influx .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-methylsulfonyl-pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

90008-69-8

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N,N-dimethyl-6-methylsulfonylpyridazin-3-amine

InChI

InChI=1S/C7H11N3O2S/c1-10(2)6-4-5-7(9-8-6)13(3,11)12/h4-5H,1-3H3

InChI Key

DHZKAYZTYVLTGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.